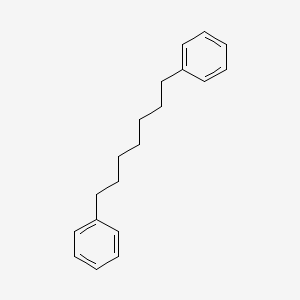

1,7-Diphenylheptane

描述

Structure

3D Structure

属性

CAS 编号 |

22906-09-8 |

|---|---|

分子式 |

C19H24 |

分子量 |

252.4 g/mol |

IUPAC 名称 |

7-phenylheptylbenzene |

InChI |

InChI=1S/C19H24/c1(2-6-12-18-14-8-4-9-15-18)3-7-13-19-16-10-5-11-17-19/h4-5,8-11,14-17H,1-3,6-7,12-13H2 |

InChI 键 |

GQJMIKVSYWHDMK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCCCCCCC2=CC=CC=C2 |

产品来源 |

United States |

Natural Occurrence and Advanced Isolation Methodologies of 1,7 Diphenylheptane Derivatives

Geographical and Botanical Distribution of Diarylheptanoids

Diarylheptanoids are not uniformly distributed throughout the plant world; their occurrence is notably concentrated within specific geographical regions and botanical lineages. This distribution pattern suggests a targeted evolutionary development of the biosynthetic pathways responsible for their production.

Presence in Angiosperm Families

Research has identified several angiosperm families as prominent sources of diarylheptanoids. nih.govnih.gov These families are found across various continents, highlighting the global distribution of these compounds.

Zingiberaceae: This family, which includes well-known plants like turmeric and ginger, is a rich source of diarylheptanoids, most notably curcumin (B1669340). nih.govwikipedia.org Species within this family are predominantly found in tropical and subtropical regions of Asia.

Betulaceae: Commonly known as the birch family, these plants are primarily distributed in temperate regions of the Northern Hemisphere. nih.govwikipedia.org They are known to produce a variety of both linear and cyclic diarylheptanoids. nih.gov

Dioscoreaceae: This family, which encompasses yams, is found in tropical and warm temperate regions worldwide. nih.gov

Haemodoraceae: The bloodwort family is another source of these compounds. wikipedia.org

Myricaceae: This family of aromatic shrubs and small trees is also known to contain diarylheptanoids. nih.govwikipedia.org

Table 1: Angiosperm Families Containing Diarylheptanoids and Their General Distribution

| Family | Common Name | General Geographical Distribution |

| Zingiberaceae | Ginger Family | Tropical and subtropical Asia |

| Betulaceae | Birch Family | Temperate Northern Hemisphere |

| Dioscoreaceae | Yam Family | Tropical and warm temperate regions |

| Haemodoraceae | Bloodwort Family | Widespread, with centers of diversity in Australia and South Africa |

| Myricaceae | Bayberry Family | Widespread |

Isolation from Specific Genera and Species

Within these families, specific genera and species have been extensively studied for their diarylheptanoid content. The roots, rhizomes, and bark are often the primary plant parts where these compounds accumulate. nih.govresearchgate.net

Alpinia and Curcuma : These genera, belonging to the Zingiberaceae family, are perhaps the most well-known sources of diarylheptanoids. nih.govresearchgate.net Curcuma longa (turmeric) is the principal source of curcumin. wikipedia.org Various species of Alpinia also yield a diverse array of these compounds. researchgate.netnih.gov

Alnus : A genus within the Betulaceae family, alders are a significant source of diarylheptanoids. nih.govresearchgate.net Studies on Alnus japonica and Alnus glutinosa have led to the isolation of numerous diarylheptanoid derivatives. nih.govmdpi.com

Dioscorea : This genus from the Dioscoreaceae family has also been identified as containing diarylheptanoids. nih.gov

Kaempferia galanga : Another member of the Zingiberaceae family, it is a known source of these compounds.

Lachnanthes : This genus from the Haemodoraceae family has been reported to contain diarylheptanoids.

Table 2: Selected Genera and Species Containing Diarylheptanoids

| Genus | Species (Example) | Family |

| Alpinia | Alpinia officinarum | Zingiberaceae |

| Curcuma | Curcuma longa | Zingiberaceae |

| Alnus | Alnus japonica | Betulaceae |

| Dioscorea | Various species | Dioscoreaceae |

| Kaempferia | Kaempferia galanga | Zingiberaceae |

| Lachnanthes | Various species | Haemodoraceae |

Advanced Extraction and Separation Techniques for Diarylheptanoids

The efficient extraction and separation of diarylheptanoids from complex plant matrices are essential for their detailed study. Modern techniques offer significant advantages over traditional methods in terms of efficiency, solvent consumption, and preservation of the target compounds.

Ultrasound-Assisted Extraction from Plant Materials

Ultrasound-Assisted Extraction (UAE) has emerged as a powerful and green technology for isolating bioactive compounds from plant materials. journalwjarr.comnih.gov This technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates micro-jets and shock waves, leading to cell disruption and enhanced mass transfer of the target compounds into the solvent. journalwjarr.comyoutube.com

The primary advantages of UAE include:

Reduced Extraction Time: UAE can significantly shorten the extraction period compared to conventional methods like maceration or Soxhlet extraction. youtube.comacademicjournals.org

Lower Solvent Consumption: The enhanced efficiency of UAE often allows for a reduction in the volume of solvent required. academicjournals.org

Increased Yield: By effectively disrupting plant tissues, UAE can lead to higher recovery of diarylheptanoids. youtube.com

Suitability for Thermolabile Compounds: As a non-thermal method, UAE is particularly advantageous for extracting heat-sensitive compounds that might degrade under the high temperatures used in other techniques. nih.gov

Research has demonstrated the successful application of UAE for the extraction of various phytochemicals, and its principles are directly applicable to the isolation of diarylheptanoids from their plant sources. journalwjarr.comnih.gov

Chromatographic Separation Methods

Following extraction, chromatographic techniques are indispensable for the separation and purification of individual diarylheptanoids from the crude extract.

Macroporous resin chromatography is an efficient and scalable method for the preliminary separation and enrichment of target compounds from plant extracts. nih.gov These resins are synthetic polymers with a porous structure, offering a large surface area for adsorption. The separation is based on the differential adsorption and desorption of molecules based on properties like polarity, molecular size, and specific interactions with the resin. nih.gov

The process typically involves:

Adsorption: The crude extract is passed through a column packed with the selected macroporous resin. The diarylheptanoids and other compounds adsorb onto the resin surface.

Washing: The column is washed with a solvent (often water) to remove highly polar impurities such as sugars and salts.

Desorption (Elution): The adsorbed diarylheptanoids are then desorbed from the resin using a suitable organic solvent, such as ethanol. researchgate.net By using a gradient of solvents with increasing elution strength, a fractional separation of the adsorbed compounds can be achieved.

The selection of the appropriate macroporous resin is critical and depends on the specific properties of the diarylheptanoids to be isolated. nih.gov This technique has been successfully applied for the purification of a wide range of natural products, including flavonoids and polyphenols, and is a valuable tool for the large-scale purification of diarylheptanoids. nih.govmdpi.com

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used adsorptive chromatography technique for the purification and separation of compounds from complex mixtures. teledynelabs.com In the context of isolating 1,7-diphenylheptane derivatives, it is often employed as a preliminary purification step to fractionate crude plant extracts, thereby simplifying the mixture for subsequent high-resolution techniques. nih.gov

The separation principle relies on the polarity of the compounds. The stationary phase, silica gel, is polar, and molecules are retained through interactions like hydrogen bonding. nih.gov A mobile phase, typically a mixture of organic solvents, is passed through the column. By gradually increasing the polarity of the solvent system (gradient elution), compounds are eluted in order of increasing polarity.

In a study on the constituents of Alnus japonica leaves, ethyl acetate (B1210297) and n-butanol soluble fractions of a methanol (B129727) extract were subjected to silica gel column chromatography as a key purification step. nih.gov This process, followed by high-performance liquid chromatography (HPLC), led to the isolation of four new diarylheptanoids. nih.gov The specific solvent systems used often involve mixtures of hexane, ethyl acetate, chloroform, and methanol, with the precise ratios adjusted to achieve optimal separation of the target diarylheptanoids based on their unique polarity. nih.gov

Table 1: Application of Silica Gel Column Chromatography in Diarylheptanoid Isolation

| Plant Source | Fraction | Purpose | Subsequent Steps | Reference |

| Alnus japonica | Ethyl acetate and n-butanol soluble fractions | Purification of crude fractions | Preparative HPLC | nih.gov |

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample. This method has proven to be highly effective for the preparative separation of natural products, including this compound derivatives.

The technique relies on partitioning solutes between two immiscible liquid phases (the stationary and mobile phases) within a coil that is subjected to a strong centrifugal force field. The selection of a suitable two-phase solvent system is critical for successful separation.

Several studies have demonstrated the utility of HSCCC for isolating diarylheptanoids:

From the petroleum ether extract of Alpinia officinarum, three diarylheptanoids were successfully purified in a single step. The chosen solvent system was hexane-ethyl acetate-methanol-water (2:3:1.75:1, v/v/v/v). This method yielded compounds with purities exceeding 93%. nih.gov

In the case of Alpinia katsumadai, HSCCC with a hexane-ethyl acetate-methanol-water (3:7:6:4, v/v/v/v) solvent system was used to separate 1,7-diphenyl-4,6-heptadien-3-one (B12429345) with a purity of 93.0%. researchgate.net

For the separation of antioxidative diarylheptanoids from Alnus japonica, two different solvent systems were employed: n-hexane/ethyl acetate/methanol/water (4:6:4:6, v/v) and ethyl acetate/methanol/water (1:0.1:1, v/v). This approach yielded hirsutanonol (B155113) 5-O-β-D-glucopyranoside, 3-deoxohirsutenonol 5-O-β-D-glucopyranoside, and hirsutenone (B1673254) with purities of 94.7%, 90.5%, and 98.6%, respectively. nih.gov

Table 2: HSCCC Parameters for the Isolation of this compound Derivatives

| Plant Source | Target Compound(s) | Two-Phase Solvent System (v/v/v/v) | Purity | Reference |

| Alpinia officinarum | 5R-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | Hexane-ethyl acetate-methanol-water (2:3:1.75:1) | >93% | nih.gov |

| 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-en-3-heptanone | Hexane-ethyl acetate-methanol-water (2:3:1.75:1) | >93% | nih.gov | |

| 1,7-diphenyl-4E-en-3-heptanone | Hexane-ethyl acetate-methanol-water (2:3:1.75:1) | >93% | nih.gov | |

| Alpinia katsumadai | 1,7-diphenyl-4,6-heptadien-3-one | Hexane-ethyl acetate-methanol-water (3:7:6:4) | 93.0% | researchgate.net |

| Alnus japonica | Hirsutanonol 5-O-β-D-glucopyranoside | n-Hexane-ethyl acetate-methanol-water (4:6:4:6) | 94.7% | nih.gov |

| 3-deoxohirsutenonol 5-O-β-D-glucopyranoside | n-Hexane-ethyl acetate-methanol-water (4:6:4:6) | 90.5% | nih.gov | |

| Hirsutenone | Ethyl acetate-methanol-water (1:0.1:1) | 98.6% | nih.gov |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture on a larger scale than analytical HPLC. It is frequently used as a final polishing step in the purification of this compound derivatives, often following preliminary fractionation by methods like silica gel chromatography or HSCCC.

Reversed-phase HPLC is the most common mode used for this purpose. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica, also known as ODS or octadecylsilane), and the mobile phase is a polar solvent mixture, typically water and methanol or acetonitrile.

In the investigation of Alnus japonica leaves, fractions obtained from silica gel column chromatography were further purified by HPLC using an ODS column to yield pure diarylheptanoids. nih.gov

A study on European hornbeam (Carpinus betulus) bark utilized a combination of reversed-phase flash chromatography on a C18 column followed by semi-preparative HPLC to isolate twelve different diarylheptanoids. researchgate.net

In some instances, preparative HPLC is used to separate co-eluting compounds from a previous HSCCC run. For example, a mixture of cardamomin and pinocembrin (B1678385) from Alpinia katsumadai, which could not be resolved by HSCCC alone, was successfully separated using preparative HPLC. researchgate.net

Table 3: Preparative HPLC Applications for Diarylheptanoid Purification

| Plant Source | Pre-purification Method | HPLC Stationary Phase | Purpose | Reference |

| Alnus japonica | Silica Gel Column Chromatography | ODS (C18) | Final isolation of new diarylheptanoids | nih.gov |

| Carpinus betulus | Reversed-phase Flash Chromatography (C18) | Not specified | Isolation of 12 diarylheptanoids | researchgate.net |

| Alpinia katsumadai | HSCCC | Not specified | Separation of co-eluting compounds | researchgate.net |

Metabolome Mining Approaches (e.g., HPLC-MS/MS and Molecular Networking)

Metabolome mining represents a modern strategy for the comprehensive analysis of all small molecules within a biological sample. The combination of High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for this purpose, allowing for the separation and structural characterization of numerous compounds in a single run. When coupled with computational tools like molecular networking, this approach facilitates the rapid identification of known compounds and the annotation of novel, structurally related molecules in complex extracts. mdpi.compreprints.org

Molecular networking, particularly using platforms like the Global Natural Product Social Molecular Networking (GNPS), organizes MS/MS data based on fragmentation pattern similarity. preprints.org In the resulting network, nodes represent parent ions (metabolites), and the edges connecting them signify a high degree of structural similarity. This allows for the propagation of annotations from a known compound to a whole family of related, yet unidentified, metabolites.

A comprehensive study on the rhizomes of Curcuma longa (turmeric) successfully employed an HPLC-MS/MS-based metabolomics approach with molecular networking to explore its secondary metabolites. mdpi.compreprints.orgresearchgate.net This analysis led to the annotation of 30 metabolites, including 16 distinct diarylheptanoids. mdpi.comnih.gov Notably, five of these identified diarylheptanoids were reported for the first time in C. longa, demonstrating the power of this technique to uncover novel chemical diversity even in well-studied species. preprints.org

Table 4: Diarylheptanoids Tentatively Identified in Curcuma longa via HPLC-MS/MS and Molecular Networking

| Compound Number | Tentative Identification | Reference |

| 1 | 1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one | mdpi.compreprints.org |

| 2 | 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-dien-3,5-dione (Demethoxycurcumin) | mdpi.compreprints.org |

| 3 | 1,7-bis(4-hydroxyphenyl)hept-1-en-3,5-dione | mdpi.compreprints.org |

| 4 | 3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane | mdpi.compreprints.org |

| 5 | 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-1-en-3,5-dione | mdpi.compreprints.org |

| 6 | 1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one | mdpi.compreprints.org |

| 7 | 1-(4-hydroxyphenyl)-7-phenylheptane-3,5-dione | mdpi.compreprints.org |

| 8 | 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-dien-3,5-dione (Curcumin) | mdpi.compreprints.org |

| 9 | 1-(4-hydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,4-dien-3-one | mdpi.compreprints.org |

| 10 | 1,7-bis(4-hydroxyphenyl)-5-hydroxyheptan-3-one | mdpi.compreprints.org |

| 11 | 1,7-bis(4-hydroxyphenyl)hepta-1,6-dien-3,5-dione (Bisdemethoxycurcumin) | mdpi.compreprints.org |

| 12 | 1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one | mdpi.compreprints.org |

| 13 | 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | mdpi.compreprints.org |

| 14 | 1-(4-hydroxy-3-methoxyphenyl)-7-phenyl-4-hepten-3-one | mdpi.compreprints.org |

| 15 | 1-(4-hydroxyphenyl)-7-phenyl-4-hepten-3-one | mdpi.compreprints.org |

| 16 | 1,7-bis(4-hydroxyphenyl)heptane-3,5-dione | mdpi.compreprints.org |

Synthetic Methodologies for 1,7 Diphenylheptane and Its Derivatives

Total Synthesis Strategies for Complex Diarylheptanoids

The total synthesis of complex diarylheptanoids, which often contain multiple stereocenters and sensitive functional groups, requires sophisticated and highly controlled chemical strategies. These approaches are designed to build the carbon skeleton while precisely installing the desired stereochemistry.

Stereoselective Synthetic Pathways (e.g., Mukaiyama Aldol Reaction, Sharpless Kinetic Resolution, Asymmetric Epoxidation)

Achieving stereocontrol is a primary challenge in the synthesis of many bioactive diarylheptanoids. Several powerful asymmetric reactions have been employed to address this, enabling the synthesis of specific stereoisomers.

The Mukaiyama aldol reaction , a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, is a cornerstone of modern organic synthesis for creating β-hydroxy carbonyl compounds with high stereoselectivity. semanticscholar.orgwikipedia.orgrsc.org This method has been applied to the synthesis of unsymmetrical linear diarylheptanoids, allowing for the controlled construction of the 1,3-oxygenation pattern characteristic of many natural products. nih.govresearchgate.net Its ability to form carbon-carbon bonds while establishing stereogenic centers makes it a valuable tool in building complex fragments of diarylheptanoid structures. mdpi.com

The Sharpless asymmetric epoxidation provides a highly enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. chem-station.comwikipedia.org These chiral epoxides are versatile intermediates that can be opened with various nucleophiles to install different functionalities with controlled stereochemistry. This reaction, along with the related Sharpless asymmetric dihydroxylation, has been a key step in the stereoselective total synthesis of naturally occurring diarylheptanoids. researchgate.netmdpi.com For example, it has been used to create chiral building blocks for the synthesis of (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol. researchgate.net

Sharpless kinetic resolution is another critical technique, used to separate a racemic mixture of chiral molecules. This process relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. researchgate.net In the context of diarylheptanoid synthesis, the kinetic resolution of racemic secondary allylic alcohols via Sharpless asymmetric epoxidation is particularly effective. chem-station.comwikipedia.orgresearchgate.net This allows for the isolation of highly enantiomerically enriched allylic alcohols, which can then be carried forward in a synthetic sequence.

| Reaction Type | Key Reagents/Catalyst | Application in Diarylheptanoid Synthesis | Outcome |

| Mukaiyama Aldol Reaction | Silyl enol ether, Aldehyde/Ketone, Lewis Acid (e.g., TiCl₄) | Construction of β-hydroxy carbonyl fragments | Controlled formation of C-C bonds and stereocenters wikipedia.orgresearchgate.net |

| Sharpless Asymmetric Epoxidation | Allylic alcohol, Ti(O-iPr)₄, Diethyl tartrate (DET), t-BuOOH | Creation of chiral epoxy-alcohol intermediates | High enantioselectivity for specific epoxide stereoisomers chem-station.comresearchgate.net |

| Sharpless Kinetic Resolution | Racemic secondary allylic alcohol, Sharpless epoxidation reagents | Separation of enantiomers | Isolation of highly enantiomerically enriched alcohols wikipedia.orgresearchgate.net |

Sequential Crossed Aldol Condensation and Subsequent Reduction Reactions

A more traditional yet highly effective method for constructing the linear backbone of diarylheptanoids involves sequential crossed aldol condensation reactions. mdpi.com The Claisen-Schmidt condensation, a type of crossed aldol reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen, is frequently used. mdpi.com

This strategy typically involves the condensation of a substituted benzaldehyde with a ketone, such as acetone or a larger fragment, to build the heptanoid chain step-by-step. For instance, a series of cross aldol condensations can be employed to assemble the full diarylheptenone structure. mdpi.com Following the condensation steps, which generate α,β-unsaturated ketone moieties, subsequent reduction reactions are performed. Catalytic hydrogenation is commonly used to reduce the carbon-carbon double bonds in the chain, yielding the saturated 1,7-diphenylheptane scaffold. mdpi.com This two-stage approach offers a versatile and convergent route to a wide array of linear diarylheptanoids and their precursors. researchgate.net

Biomimetic Synthetic Approaches to 1,7-Diarylheptanoid Analogs

Biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules. These approaches can provide efficient and novel routes to natural product analogs by replicating proposed biosynthetic pathways in the laboratory.

Exploration of Intramolecular Diels-Alder Reactions in Synthetic Design

The intramolecular Diels-Alder reaction is a powerful transformation for constructing polycyclic systems in a single step. organicreactions.org In the context of diarylheptanoids, this reaction has been explored as a biomimetic pathway for the conversion of linear diarylheptanoids into complex phenylphenalenone natural products. mdpi.comnih.gov

Quantum chemical calculations have been used to determine the specific structural features a diarylheptanoid must possess to undergo this [4+2] cycloaddition. nih.govresearchgate.net Key requirements include:

An aromatic ring (Ring A) that can function as a dienophile, typically requiring an ortho-quinone or a hydroxyketone moiety to lower the LUMO energy. mdpi.com

A heptadiene chain containing conjugated cisoid double bonds to act as the diene. mdpi.comresearchgate.net

Computational studies have shown that only a subset of naturally occurring diarylheptanoids have the correct geometry and electronic properties to favor the stacked transition state necessary for the intramolecular Diels-Alder reaction to proceed. mdpi.comresearchgate.net This exploration provides a rational basis for designing diarylheptanoid analogs that are primed for cyclization into novel polycyclic structures.

| Diarylheptanoid Feature | Requirement for Intramolecular Diels-Alder | Rationale |

| Aromatic Ring A | Must contain an ortho-quinone or hydroxyketone | Acts as an electron-deficient dienophile mdpi.comnih.gov |

| Heptane (B126788) Chain | Must contain a conjugated 4,6-diene unit | Functions as the diene component in the [4+2] cycloaddition mdpi.com |

| Overall Geometry | Must be able to adopt a bent, stacked conformation | Facilitates the approach of the diene and dienophile for cyclization mdpi.comresearchgate.net |

Dearomatization-Driven Polycyclization Strategies

Dearomatization-driven polycyclization is a sophisticated biomimetic strategy used to access complex polycyclic natural product frameworks. nih.govnih.gov This approach involves an initial dearomatization of a phenolic precursor, which then triggers a cascade of cyclization reactions. researchgate.net

While extensively studied for the synthesis of meroterpenoids, the principles of this strategy are applicable to the design of novel diarylheptanoid analogs. nih.gov The process begins with the regioselective dearomatization of a phenolic compound, which unmasks a reactive polyene. This intermediate can then undergo a polyene cyclization cascade, terminated by a pendant group, to rapidly assemble complex, multi-ring systems. nih.govnih.gov This methodology offers a powerful tool for transforming simple aromatic starting materials into intricate polycyclic scaffolds, providing a potential route to novel diarylheptanoid-derived structures that are not directly accessible through other means. researchgate.net

General Synthetic Routes for the this compound Scaffold

Beyond the complex, stereocontrolled syntheses of specific natural products, several general and robust methods exist for constructing the fundamental this compound core. These routes are often used to produce simpler analogs or precursors for more elaborate synthetic endeavors.

One straightforward approach involves the condensation of dihydroferuloylacetone with various aldehydes using the Pabon method. This yields the diarylheptanoid structure in high yields and provides a concise pathway to these bioactive natural products. nih.gov

Classical organometallic chemistry also provides reliable routes. Grignard couplings , for instance, can be used to connect aryl and heptane fragments. rsc.org This may involve the reaction of an aryl Grignard reagent with a heptane derivative bearing leaving groups at the 1 and 7 positions, or the coupling of aryl-propyl fragments. Another established method is the Wittig reaction , which can be used to form the carbon-carbon double bonds in unsaturated diarylheptanoids, followed by catalytic hydrogenation to produce the saturated scaffold. mdpi.com

Alkylation of dithiane intermediates is another versatile strategy. A dithiane can be used as a masked carbonyl group, allowing for sequential alkylation steps to build the seven-carbon chain before revealing the functionality. rsc.org Additionally, simple substitution reactions, such as the synthesis of 1,7-dibromoheptane from 1,7-heptanediol, provide access to the core heptane chain, which can then be functionalized with phenyl rings via nucleophilic substitution or coupling reactions. asianpubs.org

| Synthetic Method | Key Transformation | Typical Use |

| Pabon Condensation | Condensation of a β-diketone with an aldehyde | Concise synthesis of dihydrocurcumin analogs nih.gov |

| Grignard Coupling | C-C bond formation using Grignard reagents | Connecting aryl and alkyl fragments rsc.org |

| Wittig Reaction | Alkene formation from a phosphonium ylide and a carbonyl | Creating unsaturated diarylheptanoids for subsequent reduction mdpi.com |

| Dithiane Alkylation | C-C bond formation via alkylation of a dithioacetal | Stepwise construction of the heptane chain rsc.org |

| Nucleophilic Substitution | Displacement of leaving groups (e.g., halides) by aryl nucleophiles | Attachment of phenyl rings to a pre-formed C7 chain asianpubs.org |

Multi-step Syntheses of Key Derivatives (e.g., Alnustone)

One of the prominent derivatives of this compound is Alnustone, a naturally occurring diarylheptanoid. Several multi-step synthetic routes have been devised for its preparation, offering efficient ways to obtain this compound for further study. Additionally, synthetic strategies have been developed for other important derivatives such as Gingerenone A and Hirsutenone (B1673254).

The initial step involves a Claisen-Schmidt condensation of benzaldehyde with acetone in the presence of aqueous sodium hydroxide (B78521) to yield benzalacetone. tubitak.gov.tr This reaction proceeds with a high yield of 82%. tubitak.gov.tr The subsequent step is the palladium-on-carbon (Pd-C) catalyzed hydrogenation of benzalacetone in ethanol, which selectively reduces the carbon-carbon double bond to afford benzylacetone in 96% yield. tubitak.gov.tr The final step to obtain Alnustone is the condensation of benzylacetone with cinnamaldehyde. tubitak.gov.trresearchgate.net This is achieved through an in situ enamination of benzylacetone using pyrrolidine and acetic acid, which then reacts with cinnamaldehyde to produce Alnustone with a yield of 73%. tubitak.gov.tr

Table 1: Three-Step Synthesis of Alnustone

| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde, Acetone | aq. NaOH | Benzalacetone | 82 |

| 2 | Benzalacetone | H₂, Pd-C, Ethanol | Benzylacetone | 96 |

Another synthetic approach for Alnustone and its analogs involves a lithium diisopropylamide (LDA)-promoted condensation. researchgate.net This method has been applied in the synthesis of a hydroxylated Alnustone derivative, starting from 4-(4-(methoxymethoxy)phenyl)butan-2-one and 4-(methoxymethoxy)cinnamaldehyde. researchgate.net LDA, a strong, non-nucleophilic base, is used to generate the enolate of the butanone derivative, which then undergoes an aldol condensation with the cinnamaldehyde derivative.

The synthesis of Gingerenone A from vanillin involves an initial aldol condensation with acetone to form dehydrozingerone. This intermediate is then subjected to a series of reactions, including a Michael addition and subsequent cyclization, to build the seven-carbon chain and introduce the second phenyl group. The final steps involve modifications to the functional groups to arrive at the target Gingerenone A.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Alnustone |

| Benzaldehyde |

| Acetone |

| Benzalacetone |

| Benzylacetone |

| Cinnamaldehyde |

| Gingerenone A |

| Hirsutenone |

| Vanillin |

| Dehydrozingerone |

| Lithium diisopropylamide |

| 4-(4-(methoxymethoxy)phenyl)butan-2-one |

| 4-(methoxymethoxy)cinnamaldehyde |

Chemical Reactivity and Derivatization Strategies for 1,7 Diphenylheptane Scaffolds

Oxidation Reactions and Characterization of Oxidized Products

The heptane (B126788) chain of 1,7-diphenylheptane is susceptible to oxidation, particularly at the benzylic positions (C1 and C7). These positions are activated because the C-H bonds are weakened by the adjacent phenyl rings, which can stabilize the resulting radical or cationic intermediates through resonance. libretexts.orglibretexts.orglibretexts.org

Mild, selective oxidation of the benzylic C–H bonds can be achieved using various catalytic systems. For instance, transition metal catalysts in combination with oxidants like tert-butyl hydroperoxide (TBHP) are effective for converting alkylarenes into the corresponding ketones. mdpi.com Applying this to the this compound structure, a likely product is the diketone, this compound-1,7-dione.

Under more forceful oxidizing conditions, such as treatment with hot, acidic potassium permanganate (B83412) (KMnO₄), the alkyl side-chains of aromatic compounds are cleaved. libretexts.orgucalgary.cachemistrysteps.com This reaction requires at least one hydrogen atom at the benzylic position. libretexts.orglibretexts.org For this compound, this vigorous oxidation would result in the cleavage of the heptane chain at both ends, yielding two molecules of benzoic acid. chemistrysteps.com

The characterization of these oxidized products relies on standard spectroscopic techniques. The formation of ketones can be confirmed by the appearance of a strong carbonyl (C=O) stretching band in the infrared (IR) spectrum (typically around 1685 cm⁻¹) and the corresponding signals in ¹³C NMR spectroscopy. The complete oxidation to benzoic acid would be identified by the characteristic broad O-H stretch of a carboxylic acid in the IR spectrum and the appearance of a carboxyl carbon signal in the ¹³C NMR spectrum.

| Reaction Type | Reagent(s) | Product(s) | Description |

|---|---|---|---|

| Selective Benzylic Oxidation | Metal Catalyst (e.g., CuCl₂) + TBHP | This compound-1,7-dione | Selectively oxidizes the C-H bonds at the benzylic positions to form ketones. mdpi.com |

| Vigorous Side-Chain Oxidation | KMnO₄, H₃O⁺, Heat | Benzoic Acid | Cleaves the entire heptane chain, oxidizing each benzylic carbon to a carboxylic acid group. libretexts.orgchemistrysteps.com |

Reduction Reactions for Structural Modification

While the this compound scaffold itself is fully reduced, its oxidized derivatives serve as excellent substrates for reduction reactions, providing a pathway to other functionalized analogs. The diketone, this compound-1,7-dione, can undergo reduction at the carbonyl groups.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), will reduce the ketones to secondary alcohols, yielding this compound-1,7-diol. organic-chemistry.orgwikipedia.org This transformation introduces hydroxyl groups, which can be used for further functionalization, for example, through esterification or etherification.

More rigorous reduction methods can be employed to remove the carbonyl oxygen atoms entirely, converting the diketone back to the parent alkane, this compound. Two classical methods for this transformation are the Clemmensen reduction (using zinc amalgam and concentrated HCl) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH at high temperatures). youtube.commasterorganicchemistry.com These reactions are particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in The sequential use of Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is a standard strategy for synthesizing alkylbenzenes that avoids potential carbocation rearrangements. youtube.comwikipedia.orgorganic-chemistry.org

| Starting Material | Reagent(s) | Product(s) | Description |

|---|---|---|---|

| This compound-1,7-dione | NaBH₄ or LiAlH₄ | This compound-1,7-diol | Reduces the ketone functionalities to secondary alcohols. organic-chemistry.org |

| This compound-1,7-dione | Zn(Hg), conc. HCl (Clemmensen Reduction) | This compound | Completely removes the carbonyl oxygen atoms under acidic conditions to yield the alkane. wikipedia.orgallen.in |

| This compound-1,7-dione | H₂NNH₂, KOH, Heat (Wolff-Kishner Reduction) | This compound | Completely removes the carbonyl oxygen atoms under basic conditions to yield the alkane. youtube.commasterorganicchemistry.com |

Electrophilic Aromatic Substitution on Phenyl Moieties

The phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. wikipedia.org The heptyl bridge acts as a weak electron-donating group (an alkyl group), which activates the rings towards substitution and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the long aliphatic chain, substitution at the para position is generally favored.

Common EAS reactions that can be applied to the this compound scaffold include:

Nitration : Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (–NO₂) onto the aromatic rings, likely yielding 1,7-bis(4-nitrophenyl)heptane as the major product. byjus.comaakash.ac.in

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) results in the corresponding halogenated derivatives, for example, 1,7-bis(4-bromophenyl)heptane. byjus.comunacademy.com

Friedel-Crafts Acylation : Reaction with an acyl chloride (RCOCl) or acid anhydride (B1165640) in the presence of a Lewis acid like AlCl₃ attaches an acyl group (–COR) to the rings. organic-chemistry.orgsigmaaldrich.com This reaction produces aryl ketones and has the advantage of deactivating the product, which prevents further substitution. organic-chemistry.org

| Reaction Type | Reagent(s) | Major Product Example | Description |

|---|---|---|---|

| Nitration | conc. HNO₃, conc. H₂SO₄ | 1,7-Bis(4-nitrophenyl)heptane | Adds a nitro group (–NO₂) to the para position of each phenyl ring. byjus.com |

| Bromination | Br₂, FeBr₃ | 1,7-Bis(4-bromophenyl)heptane | Adds a bromine atom (–Br) to the para position of each phenyl ring. unacademy.com |

| Acylation | CH₃COCl, AlCl₃ | 1,7-Bis(4-acetylphenyl)heptane | Adds an acetyl group (–COCH₃) to the para position of each phenyl ring. sigmaaldrich.com |

Dehydrogenation Processes in the Formation of Conjugated Systems

The aliphatic chain of this compound can be dehydrogenated to introduce unsaturation, thereby creating a conjugated system between the two phenyl rings. This transformation typically requires high temperatures and a metal catalyst, such as platinum on alumina (B75360) (Pt/Al₂O₃) or palladium on carbon (Pd/C). mdpi.com

Stepwise dehydrogenation can lead to a variety of products. The removal of one molecule of hydrogen could yield a mixture of 1,7-diphenylheptenes. The formation of a double bond at the C1-C2 or C6-C7 position would result in a stilbene-like conjugated system, extending the π-electron network through one of the phenyl rings. Further dehydrogenation could introduce additional double bonds, creating diphenylheptadienes or -trienes, which would possess even more extensive conjugation. Such reactions increase the rigidity of the molecular structure and significantly alter its electronic and optical properties, such as UV-visible absorption. In some cases, extensive dehydrogenation can be followed by intramolecular cyclization to form polycyclic aromatic structures. researchgate.net

Functionalization of the Heptane Chain

Direct functionalization of the heptane chain can be achieved through free-radical reactions, which preferentially target the weakest C-H bonds. In the this compound molecule, the benzylic C-H bonds at the C1 and C7 positions are the most susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. libretexts.org

A highly selective method for this transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or a peroxide. youtube.commasterorganicchemistry.comchadsprep.com This reaction would yield 1,7-dibromo-1,7-diphenylheptane.

The resulting benzylic bromides are versatile synthetic intermediates. They are highly reactive towards nucleophilic substitution reactions (via both Sₙ1 and Sₙ2 pathways), allowing for the introduction of a wide array of functional groups. ucalgary.calibretexts.orgstackexchange.com For example, reaction with sodium azide (B81097) would produce the corresponding diazide, reaction with sodium cyanide would yield the dinitrile, and hydrolysis would give the diol. nih.gov This two-step sequence of benzylic bromination followed by nucleophilic substitution is a powerful strategy for elaborating the this compound scaffold.

| Reaction Step | Reagent(s) | Intermediate/Product | Description |

|---|---|---|---|

| 1. Benzylic Bromination | NBS, hν or Peroxide | 1,7-Dibromo-1,7-diphenylheptane | Selectively replaces the benzylic hydrogens with bromine atoms via a free-radical mechanism. libretexts.org |

| 2. Nucleophilic Substitution | NaN₃ (Sodium Azide) | 1,7-Diazido-1,7-diphenylheptane | Azide ion (N₃⁻) displaces the bromide to introduce an azido (B1232118) group. nih.gov |

| NaCN (Sodium Cyanide) | This compound-1,7-dicarbonitrile | Cynaide ion (CN⁻) displaces the bromide to introduce a nitrile group. | |

| H₂O or NaOH(aq) | This compound-1,7-diol | Water or hydroxide (B78521) ion displaces the bromide to introduce a hydroxyl group. libretexts.org |

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of 1,7 Diphenylheptane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure determination of organic molecules, including 1,7-diphenylheptane derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structure Confirmation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial characterization and confirmation of the primary structure of this compound derivatives.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. In a typical this compound skeleton, characteristic signals include those for the aromatic protons on the two phenyl rings, methine and methylene protons of the seven-carbon chain, and protons of any substituents. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the coupling constants (J) between adjacent protons reveal their connectivity.

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heptane (B126788) chain and the phenyl rings are indicative of their hybridization and the nature of attached atoms or functional groups. For instance, carbons bearing hydroxyl groups will be shifted downfield compared to unsubstituted carbons. Review articles have compiled extensive ¹³C NMR spectral data for a large number of naturally occurring diarylheptanoids, which serve as a valuable reference for the identification of new derivatives. nih.govresearchgate.netacgpubs.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative (5-hydroxy-1,7-diphenyl-3-heptanone)

| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |

| 1 | 28.4 | 2.57 (m) |

| 2 | --- | --- |

| 3 | --- | --- |

| 4 | --- | --- |

| 5 | --- | --- |

| 6 | --- | --- |

| 7 | --- | --- |

| 1' | --- | --- |

| 2'/6' | --- | --- |

| 3'/5' | --- | --- |

| 4' | --- | --- |

| 1'' | --- | --- |

| 2''/6'' | --- | --- |

| 3''/5'' | --- | --- |

| 4'' | --- | --- |

| Data derived from a representative diarylheptanoid found in the literature. Actual values may vary based on substitution and solvent. |

Two-Dimensional NMR (e.g., ¹H-¹H COSY, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

The ¹H-¹H Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu In this compound derivatives, COSY spectra are used to trace the connectivity of the protons along the seven-carbon chain and within the aromatic rings. For example, cross-peaks in the COSY spectrum would confirm the sequence of methylene and methine groups in the heptane backbone. nih.govresearchgate.net

The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This is particularly useful for connecting different structural fragments. For instance, HMBC correlations can link the protons of the heptane chain to the carbons of the phenyl rings, and can also be used to place substituents on the core structure. In the analysis of dimeric diarylheptanoids, HMBC is instrumental in establishing the linkage points between the monomeric units. nih.govresearchgate.net

Table 2: Key HMBC and COSY Correlations for a Dimeric Diarylheptanoid Derivative

| Proton(s) | HMBC Correlation(s) to Carbon(s) | COSY Correlation(s) to Proton(s) |

| H₂-1 | C-3, C-2'/6' | H₂-2 |

| H₂-2 | C-3, C-4, C-1' | H₂-1 |

| H-6 | C-4, C-1'' | H-7 |

| H-7 | C-5, C-2''/6'' | H-6 |

| Illustrative correlations based on published data for complex diarylheptanoids. nih.govresearchgate.net |

Determination of Absolute and Relative Stereochemistry (e.g., Modified Mosher Method, MTPA Ester Analysis, ¹³C NMR of Acetonides)

Many naturally occurring this compound derivatives are chiral, possessing one or more stereocenters. Determining the absolute and relative stereochemistry is a critical aspect of their structural elucidation.

The Modified Mosher Method , or MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) ester analysis, is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols. nih.govstackexchange.comspringernature.com This method involves the preparation of diastereomeric MTPA esters by reacting the chiral alcohol with both (R)- and (S)-MTPA chloride. nih.gov By comparing the ¹H NMR spectra of the two resulting diastereomers, the absolute configuration of the alcohol can be deduced. nih.govspringernature.com The chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage provide a basis for assigning the stereochemistry. researchgate.net This method has been successfully applied to determine the configuration of hydroxyl groups in diarylheptanoids. researchgate.net

¹³C NMR of Acetonides is another technique used to determine the relative stereochemistry of 1,2- and 1,3-diols. By forming a cyclic acetonide derivative with acetone, the chemical shifts of the acetal carbon and the methyl groups of the acetonide are diagnostic of the relative stereochemistry (syn or anti) of the diol. While not as commonly reported for this compound derivatives as the Mosher method, it remains a valuable tool for stereochemical assignment in polyhydroxylated systems.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Precise Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the very precise measurement of the mass-to-charge ratio (m/z) of an ion. rsc.org This high accuracy enables the unambiguous determination of the elemental composition and, consequently, the molecular formula of a this compound derivative. nih.gov The observation of the protonated molecule [M+H]⁺ or other adducts allows for the confirmation of the molecular weight.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is often characteristic of the compound's structure. For diarylheptanoids, tandem MS (MS/MS) experiments have revealed specific fragmentation patterns, such as neutral losses corresponding to fragments with m/z 91, 105, and 117, which can be indicative of the diarylheptanoid skeleton. nih.gov While HRESIMS provides the molecular formula, the fragmentation patterns from EI-MS can help to confirm the structural class of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The basic this compound structure consists of a seven-carbon aliphatic chain flanked by two phenyl groups. Derivatives of this compound can feature a variety of functional groups, including hydroxyl (-OH), carbonyl (C=O), and methoxy (-OCH₃) groups, attached to either the heptane chain or the phenyl rings. Each of these groups has a characteristic absorption range in the IR spectrum.

For instance, the presence of hydroxyl groups, common in naturally occurring diarylheptanoids, is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The stretching vibrations of C-H bonds in the aromatic rings typically appear in the range of 3000-3100 cm⁻¹, while the C-H stretching of the aliphatic heptane chain is observed between 2850 and 3000 cm⁻¹. Carbonyl groups, if present in the form of ketones or aldehydes on the heptane chain, will show a strong absorption peak in the 1650-1750 cm⁻¹ region. The presence of aromatic rings is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H out-of-plane bending vibrations between 690 and 900 cm⁻¹.

The following table summarizes the characteristic IR absorption frequencies for functional groups commonly found in this compound derivatives.

| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) |

| O-H (Alcohols, Phenols) | Stretching, H-bonded | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ketone, Aldehyde) | Stretching | 1650-1750 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Alcohols, Ethers) | Stretching | 1050-1250 |

| C-H (Aromatic) | Out-of-plane Bending | 690-900 |

This table is interactive and can be sorted by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. In this compound and its derivatives, the phenyl rings constitute the primary chromophores. The extent of conjugation and the presence of various substituents on the aromatic rings significantly influence the UV-Vis absorption spectrum.

Generally, compounds containing isolated phenyl rings exhibit absorption maxima (λmax) in the range of 250-290 nm. researchgate.net For the basic this compound structure, the two phenyl rings are not in conjugation with each other, leading to an absorption profile similar to that of substituted benzenes. However, the introduction of additional chromophoric or auxochromic groups can lead to a shift in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), as well as changes in absorption intensity.

For example, diarylheptanoids containing phenolic hydroxyl groups often show absorption bands in the 280-330 nm range. nih.gov More complex derivatives, such as curcuminoids, which possess an extended system of conjugation involving carbonyl groups and double bonds within the heptane chain, exhibit strong absorption at longer wavelengths. For instance, some curcuminoids show a maximum absorption band at a wavelength of around 424.5 nm, with a weaker absorption band also observed at approximately 261 nm for certain diarylheptanoids. researchgate.net

The position and intensity of the absorption bands in the UV-Vis spectrum can, therefore, provide valuable clues about the electronic structure of this compound derivatives, including the degree of conjugation and the nature of the substituents on the aromatic rings.

Below is a data table illustrating typical UV-Vis absorption ranges for different types of chromophores found in this compound derivatives.

| Chromophore System | Typical λmax Range (nm) | Notes |

| Isolated Phenyl Rings | 250-290 | Characteristic of the basic diarylheptane skeleton. researchgate.net |

| Phenyl Rings with Phenolic Groups | 280-330 | The presence of hydroxyl groups as auxochromes shifts the absorption. nih.gov |

| Extended Conjugated Systems (e.g., Curcuminoids) | 400-450 | Significant bathochromic shift due to extended π-system. researchgate.net |

| General Diarylheptanoids | ~261 | A weaker absorption band may also be present. researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Theoretical and Computational Investigations of 1,7 Diphenylheptane and Its Analogs

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. naturalspublishing.com These methods solve approximations of the Schrödinger equation to determine molecular characteristics. imperial.ac.uk

Density Functional Theory (DFT) has become a dominant method for quantum mechanical simulations of molecules and periodic systems due to its favorable balance of accuracy and computational cost. imperial.ac.ukohio-state.edu DFT calculations focus on the electron density to determine the ground-state (lowest energy) properties of a molecule. imperial.ac.uk

For diarylheptanoids, the class of molecules to which 1,7-diphenylheptane belongs, DFT is used to calculate molecular geometry, orbital energies, and other electronic features. mdpi.com Research on diarylheptanoid structures has utilized DFT to estimate their suitability for cyclization reactions by calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the diene and dienophile moieties. mdpi.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter, as a smaller gap often correlates with higher chemical reactivity and lower kinetic stability. nih.gov

For example, quantum chemical calculations on various diarylheptanoid structures revealed that specific geometric conformations, such as a "bent" or "stacked" geometry, are more favorable for intramolecular Diels-Alder reactions compared to more "stretched" geometries. mdpi.com These studies demonstrate how DFT can elucidate the structural features that govern chemical reactivity.

| Parameter | Formula | Value (eV) | Description |

|---|---|---|---|

| EHOMO | - | -5.94 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | -2.87 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.07 | Indicates chemical reactivity and stability |

| Ionization Potential (IP) | -EHOMO | 5.94 | Energy required to remove an electron |

| Electron Affinity (EA) | -ELUMO | 2.87 | Energy released when an electron is added |

| Chemical Hardness (η) | (IP - EA) / 2 | 1.54 | Resistance to change in electron configuration |

To investigate the properties of molecules in their electronically excited states, such as after absorbing light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. ohio-state.educhemrxiv.orgsemanticscholar.org It provides a favorable combination of low computational cost and reasonable accuracy for calculating vertical excitation energies, which correspond to the peaks in an absorption spectrum. ohio-state.edusemanticscholar.org

TD-DFT is used to predict the optical properties of molecules by calculating excitation energies and oscillator strengths. iastate.edursc.org This allows for the simulation of UV-Vis absorption spectra. researchgate.net The method can also be used to understand the nature of electronic transitions, for instance, by analyzing the molecular orbitals involved or by visualizing the change in electron density upon excitation using tools like attachment and detachment density plots. chemrxiv.orgsemanticscholar.org While TD-DFT is very successful for many organic molecules, its accuracy depends on the choice of the exchange-correlation functional, and it has known limitations, particularly for describing long-range charge-transfer excitations. rsc.orgresearchgate.net Nevertheless, it remains a standard method for calculating excited-state properties in larger molecules. researchgate.net

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.54 | 350 | 0.85 | HOMO -> LUMO |

| S2 | 3.98 | 312 | 0.02 | HOMO-1 -> LUMO |

| S3 | 4.21 | 295 | 0.11 | HOMO -> LUMO+1 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations generate trajectories that reveal information about molecular conformations, dynamics, and interactions. mdpi.comnih.gov These simulations are an ideal tool for investigating the structure and properties of dynamic and disordered systems. mdpi.com

The flexible heptane (B126788) chain of this compound allows for a wide range of possible conformations. MD simulations can be employed to explore this conformational space, identifying low-energy structures and the pathways for transitioning between them. researchgate.net This is crucial for understanding how the molecule might interact with biological targets or self-assemble.

In the context of materials science, molecules with aromatic rings are studied for their potential use in molecular electronics, for example, in molecular junctions where a single molecule bridges two electrodes. aau.dk MD simulations can provide insight into how a molecule like this compound or its analogs might behave in such a system. The simulations can model the interactions between the phenyl rings (π-π stacking) and the interactions of the molecule with the electrode surfaces, which are critical for stabilizing the junction and for charge transport. aau.dk Similarly, MD simulations are used to study the formation of host-guest complexes and the interactions of molecules with lipid bilayers or other complex environments. mdpi.comnih.govnih.gov

Computational Approaches for Structure-Activity Relationship (SAR) Analysis of Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and toxicology that links the chemical structure of a compound to its biological activity. nih.govresearchgate.net Computational SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, use statistical and machine learning techniques to build mathematical models that predict the activity of new compounds. mdpi.com

For a class of compounds like the diarylheptanoids, computational SAR can be a powerful tool. mdpi.com The process involves several steps: selecting a set of derivatives with known activities, calculating molecular descriptors (physicochemical properties, electronic features, or 3D fields), and then using an algorithm to build a predictive model. mdpi.comrsc.org Such models can rapidly screen virtual libraries of this compound derivatives to prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to create a 3D map showing which regions of the molecule should be modified (e.g., to be more bulky, electron-donating, or hydrogen-bonding) to enhance biological activity. ic.ac.uk

In Silico Prediction of Chemotype Properties for Research Applications

In silico methods refer to any computational analysis, and they are widely used to predict the properties of chemical compounds before they are ever synthesized. researchgate.net For a chemotype like this compound, these predictions can cover a wide range of properties relevant for research, particularly in drug discovery.

One of the most common applications is the prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Various computational tools can estimate properties like molecular weight, lipophilicity (CLogP), number of hydrogen bond donors and acceptors, and molar refractivity. researchgate.net These are often evaluated against guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound and its potential for good oral bioavailability. nih.govresearchgate.net Additionally, in silico tools can predict potential biological targets for a compound, its likelihood of causing adverse effects like carcinogenicity, or its probability of inhibiting key metabolic enzymes. scienceopen.comnih.gov These predictions help to eliminate compounds with poor pharmacokinetic profiles or high toxicity early in the research process. nih.gov

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 252.41 | ≤ 500 | Yes |

| CLogP (Lipophilicity) | 5.6 | ≤ 5 | No (1 Violation) |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 0 | ≤ 10 | Yes |

| Molar Refractivity | 84.5 | 40-130 | Yes |

Role of 1,7 Diphenylheptane As a Core Chemical Scaffold in Advanced Chemical Research

Diarylheptanoids as Privileged Structures and Chemical Entities for Exploration in Drug Discovery Research

Diarylheptanoids, which are characterized by the 1,7-diphenylheptane skeleton, are recognized as privileged structures in the field of drug discovery. nih.gov120.55.56 This designation is attributed to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. nih.gov Natural diarylheptanoids, found in various plants, have demonstrated activities including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. researchgate.netnih.gov

The inherent bioactivity of the diarylheptanoid scaffold makes it an attractive starting point for medicinal chemists. The seven-carbon chain can be modified with various functional groups such as hydroxyls, carbonyls, and double bonds, which can lead to significant structural diversity and a range of biological activities. researchgate.net This structural versatility allows for the fine-tuning of a compound's properties to enhance its therapeutic potential.

| Representative Diarylheptanoid | Biological Activity | Source/Origin |

| Curcumin (B1669340) | Anti-inflammatory, Antioxidant, Antitumor | Curcuma longa (Turmeric) researchgate.netnih.gov |

| Yashabushidiol | Antitumor, Anti-inflammatory | Alnus sieboldiana nih.gov |

| Platyphyllone | Antiviral | Alnus species stem bark mdpi.com |

Application of the this compound Skeleton in Scaffold Hopping and Chemotype Diversification Strategies

The this compound framework is a valuable tool in scaffold hopping, a medicinal chemistry strategy that involves modifying the core structure of a known active compound to discover new chemotypes with improved properties. nih.govnih.gov By retaining the key pharmacophoric features of the parent molecule while introducing a novel scaffold like the diphenylheptane core, researchers can explore new chemical space and potentially overcome issues such as poor pharmacokinetics or off-target effects. niper.gov.in

This approach allows for the generation of diverse compound libraries based on the diarylheptanoid motif. nih.gov For instance, by replacing a different core structure in a known drug with the this compound skeleton, it may be possible to develop new drug candidates with altered or enhanced biological activity. This strategy has been successfully employed to develop novel inhibitors for various therapeutic targets.

Utilization of the this compound Framework as a Building Block for Designing Complex Molecular Architectures

The this compound scaffold serves as a fundamental building block in the bottom-up assembly of more complex molecular architectures. sigmaaldrich.comwikipedia.org Its defined geometry and reactive functional groups on both the phenyl rings and the heptane (B126788) chain allow for its incorporation into larger, more intricate structures through various synthetic methodologies. nih.gov

Chemists can utilize the diarylheptanoid framework to construct macrocycles, polymers, and other supramolecular assemblies. researchgate.net The synthesis of such complex molecules is often guided by the desire to create materials with specific functions, such as in the development of novel materials for electronics or as advanced therapeutic agents. ontosight.airsc.org The ability to control the assembly of these building blocks is crucial for achieving the desired properties in the final molecular construct. wikipedia.org Recent synthetic advancements have enabled the efficient construction of various classes of diarylheptanoids, including linear and macrocyclic analogs. nih.gov

Classification of Synthetic Compounds Based on the Diphenylheptane Structural Motif (e.g., Synthetic Opioid Derivatives)

Synthetic compounds featuring the this compound structural motif can be classified based on their intended application and biological activity. A notable example is the class of synthetic opioid analgesics. nih.govresearchgate.net While structurally distinct from the morphine-derived opiates, certain synthetic opioids incorporate a diphenylheptane core.

These synthetic compounds are categorized as diphenylheptane derivatives and include well-known drugs used for pain management. anrclinic.comnih.gov The diphenylheptane scaffold in these molecules is crucial for their interaction with opioid receptors in the central nervous system. wikipedia.org

Table of Synthetic Opioid Derivatives with a Diphenylheptane Core:

| Compound Name | Key Structural Features | Primary Application |

| Methadone | Contains a dimethylamino group on the heptane chain. wikipedia.org | Opioid addiction treatment, pain relief wikipedia.org |

| Propoxyphene | A diphenylheptane derivative. nih.govanrclinic.com | Pain relief |

This classification highlights how the versatile this compound skeleton has been adapted and modified to create potent synthetic drugs with specific therapeutic actions.

Biosynthetic Pathways and Mechanistic Studies of 1,7 Diarylheptanoids

Investigation of Enzymatic and Biocatalytic Transformations in Natural Product Biogenesis

The biosynthesis of natural products involves a series of enzymatic transformations that build complex molecules from simpler precursors. In the case of diarylheptanoids, the key transformations are catalyzed by a family of enzymes known as type III polyketide synthases (PKSs). pnas.orgnih.gov These enzymes facilitate the iterative condensation of small carboxylic acid units to construct carbon backbones.

Research into the biogenesis of diarylheptanoids has revealed that the formation of the characteristic C6-C7-C6 scaffold is a remarkable example of enzymatic control. pnas.org Unlike the stepwise synthesis typical in laboratory chemistry, nature employs enzymes like curcuminoid synthase (CUS) to assemble the entire diarylheptanoid structure from three simple precursor molecules in a single reaction vessel. pnas.org This process involves the condensation of two phenylpropanoid-derived CoA esters with one molecule of malonyl-CoA. pnas.orgnii.ac.jp

Studies on enzymes from various plants, including the Chinese dwarf banana (Musella lasiocarpa) and rice (Oryza sativa), have provided insights into these biocatalytic transformations. pnas.orgnih.gov For instance, research has identified enzymes that catalyze intramolecular Michael additions, which are crucial for the cyclization and further diversification of the linear diarylheptanoid chain. sci-hub.se The investigation of these enzymatic reactions is not only fundamental to understanding natural product diversity but also opens avenues for their biocatalytic production on a larger scale. sci-hub.se

Elucidation of Proposed Biosynthetic Routes for the 1,7-Diarylheptane Skeleton

The proposed biosynthetic pathway for the 1,7-diarylheptane skeleton begins with the amino acid L-phenylalanine, a product of the shikimate pathway. researchgate.net A series of enzymatic steps converts L-phenylalanine into substituted cinnamoyl-CoA esters, which serve as the primary building blocks.

The general route is as follows:

Phenylpropanoid Pathway Initiation : The pathway starts with the deamination of L-phenylalanine by phenylalanine ammonia (B1221849) lyase (PAL) to yield cinnamic acid. researchgate.net

Hydroxylation and Ligation : Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid. This is subsequently activated by 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA. researchgate.net Depending on the plant species and the specific diarylheptanoid being synthesized, p-coumaroyl-CoA can be further modified (e.g., by hydroxylation and methylation) to yield other starter molecules like feruloyl-CoA. researchgate.netnih.gov

Scaffold Assembly : The core reaction involves a type III polyketide synthase, such as curcuminoid synthase (CUS) or a tandem system of diketide-CoA synthase (DCS) and curcumin (B1669340) synthase (CURS). pnas.orgnih.gov These enzymes catalyze the condensation of two molecules of a phenylpropanoid starter unit (like p-coumaroyl-CoA or feruloyl-CoA) with one molecule of malonyl-CoA as an extender unit. pnas.orgnii.ac.jp This "one-pot" reaction forms the C6-C7-C6 diarylheptanoid backbone. pnas.org For example, CUS from Oryza sativa catalyzes the formation of bisdemethoxycurcumin (B1667434) by condensing two molecules of 4-coumaroyl-CoA with one molecule of malonyl-CoA. pnas.org

Post-PKS Modification : Following the creation of the linear diarylheptanoid skeleton, a variety of modifying enzymes can act upon it. These modifications, including reductions, hydroxylations, and cyclizations, lead to the vast diversity of diarylheptanoids found in nature. nih.govrsc.org Linear diarylheptanoids are considered the biosynthetic precursors to more complex cyclic diarylheptanoids, such as myricanol. nii.ac.jprsc.org

Identification and Characterization of Key Biosynthetic Intermediates and Enzymes

The elucidation of the diarylheptanoid biosynthetic pathway has been made possible by the identification and functional characterization of key enzymes and the detection of crucial intermediates.

Key Biosynthetic Intermediates: The primary precursors for the diarylheptanoid skeleton are activated phenylpropanoids and a dicarboxylic acid.

p-Coumaroyl-CoA and Feruloyl-CoA : These are the "starter" units derived from the phenylpropanoid pathway. researchgate.netnih.gov The choice between these two precursors often determines the substitution pattern on the aromatic rings of the final diarylheptanoid. nih.gov

Malonyl-CoA : This serves as the "extender" unit, providing the central three carbons of the heptane (B126788) chain that links the two phenylpropanoid units. pnas.orgnii.ac.jp

Diketide-CoAs : In pathways involving two separate PKS enzymes, a diketide-CoA (e.g., feruloyldiketide-CoA) is formed as an intermediate. pnas.orgnih.gov This intermediate is generated by the first enzyme (DCS) and then used by the second enzyme (CURS) to complete the diarylheptanoid scaffold. pnas.org

Key Biosynthetic Enzymes: Several enzymes, particularly from the type III PKS family, are central to diarylheptanoid biosynthesis.

Table 1: Key Enzymes in Diarylheptanoid Biosynthesis

| Enzyme Name | Abbreviation | Function | Source Organism Example | Citation(s) |

| Phenylalanine Ammonia Lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. | Zingiber officinale (Ginger) | researchgate.net |

| Cinnamate 4-Hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates cinnamate to p-coumarate. | Zingiber officinale (Ginger) | researchgate.net |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid and other cinnamic acid derivatives to their corresponding CoA esters. | Zingiber officinale (Ginger) | researchgate.net |

| Diketide-CoA Synthase | DCS | A type III PKS that catalyzes the condensation of a phenylpropanoid-CoA with one malonyl-CoA to form a diketide-CoA intermediate. | Curcuma longa (Turmeric) | pnas.orgnih.gov |

| Curcumin Synthase | CURS | A type III PKS that catalyzes the decarboxylative condensation of a diketide-CoA with another phenylpropanoid-CoA to form the curcuminoid scaffold. | Curcuma longa (Turmeric) | pnas.orgnih.gov |

| Curcuminoid Synthase | CUS | A type III PKS that catalyzes the one-pot formation of the diarylheptanoid scaffold from two molecules of a phenylpropanoid-CoA and one molecule of malonyl-CoA. | Oryza sativa (Rice) | pnas.org |

The structural analysis of enzymes like CUS from Oryza sativa has revealed a uniquely large active-site cavity capable of accommodating the two bulky phenylpropanoid units and the malonyl-CoA extender, providing a structural basis for the one-pot formation of the diarylheptanoid scaffold. pnas.org The characterization of these enzymes and their substrate specificities in different plant species continues to shed light on the evolutionary pathways that have led to the chemical diversity within the diarylheptanoid family. nih.gov

Advanced Research Directions and Emerging Methodologies for 1,7 Diphenylheptane Studies

Development of Sustainable and Economical Large-Scale Isolation and Purification Procedures

The natural abundance of 1,7-diphenylheptane derivatives in plant families such as Zingiberaceae and Betulaceae presents an opportunity for their extraction. researchgate.net However, traditional methods are often not scalable or sustainable. The focus has shifted towards developing efficient, eco-friendly, and cost-effective procedures for obtaining these compounds in larger quantities for extensive research.

Modern extraction techniques are being explored to improve yields and reduce the environmental impact. core.ac.uk These include methods like ultrasound-assisted extraction and microwave-assisted extraction, which can enhance efficiency compared to conventional maceration or Soxhlet extraction. core.ac.uk The choice of solvent is also a critical factor, with a move towards greener alternatives. mdpi.com

Purification remains a significant challenge due to the complexity of plant extracts and the structural similarity of different diarylheptanoids. Advanced chromatographic techniques are crucial for obtaining high-purity compounds. core.ac.ukgoogle.com Methodologies such as high-performance counter-current chromatography (HPCCC) and preparative high-performance liquid chromatography (prep-HPLC) are increasingly employed for their high resolution and scalability. core.ac.uk The use of macroporous resins for initial enrichment is also a common strategy to streamline the purification workflow. google.com

| Technique | Principle | Advantages for Diarylheptanoid Isolation | Key Considerations |

| Extraction | |||

| Supercritical CO₂ Extraction | Uses supercritical carbon dioxide as a solvent. | Highly selective, non-toxic, leaves no solvent residue. | High initial equipment cost; may require co-solvents for polar compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt plant cell walls. | Reduced extraction time and solvent consumption. | Potential for thermal degradation of sensitive compounds if not controlled. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | High efficiency, lower solvent usage, faster processing. core.ac.uk | Requires careful optimization to avoid overheating. |

| Purification | |||

| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. | No irreversible adsorption, high sample loading capacity, good for complex mixtures. core.ac.uk | Solvent system selection can be complex and time-consuming. |

| Preparative HPLC (prep-HPLC) | High-resolution liquid chromatography on a larger scale. | High purity separation of closely related analogues. core.ac.uk | Higher cost and solvent consumption compared to other methods. |

| Macroporous Resin Chromatography | Adsorption-based separation using synthetic polymer resins. | Effective for initial enrichment and removal of major impurities. google.com | Selectivity may be lower than other chromatographic techniques. |

Strategies for Enhancing Chemical Stability and Optimizing Chemical Properties of Derivatives for Research Applications

A significant hurdle in the study of this compound derivatives is their potential chemical instability. core.ac.uk Many natural diarylheptanoids are susceptible to degradation, which can complicate their isolation, storage, and application in biological assays. researchgate.net Consequently, developing strategies to enhance their stability is a key research focus.

One approach is the formation of inclusion complexes, for instance with cyclodextrins. mdpi.com By encapsulating the labile parts of the molecule within the cyclodextrin (B1172386) cavity, it is possible to protect them from degradation, thereby improving stability in aqueous solutions. mdpi.com Another strategy involves complexation with metal ions, which can alter the physicochemical properties of the parent compound. google.com

Structural modification of the this compound scaffold is a powerful tool for optimizing chemical properties. This can involve the introduction of specific functional groups to block metabolic pathways or prevent degradation. For example, research on other classes of compounds has shown that introducing substituents adjacent to a labile group can enhance its in vivo stability. nih.gov For research applications, properties such as solubility and the ability to cross biological membranes are critical. Computational tools, like CNS multiparameter optimization (CNS-MPO) scores, can be used to guide the design of derivatives with a higher likelihood of possessing desired research characteristics. nih.gov

| Strategy | Method | Objective | Example Application |